4-Aminobutyric Acid Hydroiodide
Overview
Description
4-Aminobutyric Acid Hydroiodide is a useful research compound. Its molecular formula is C4H10INO2 and its molecular weight is 231.03 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
4-Aminobutyric Acid Hydroiodide, also known as Gamma-Aminobutyric Acid (GABA), is a non-protein amino acid that naturally and widely occurs in animals, plants, and microorganisms . It primarily targets the central nervous system of mammals, where it acts as the chief inhibitory neurotransmitter .
Mode of Action
The compound interacts with its targets by binding to GABA receptors located in the postsynaptic membrane of neurons. This binding action results in the inhibition of neural networks, thereby maintaining a balance between excitation and inhibition within the central nervous system .
Biochemical Pathways
The primary biochemical pathway of this compound involves the irreversible α-decarboxylation of glutamate, a process catalyzed by the enzyme glutamate decarboxylase . This pathway is related to various internal and external stimuli to plant tissues, including high- or low-temperature stress, salt stress, hypoxia stress, and mechanical damage .
Pharmacokinetics
It is known that the compound can be administered orally and intracardially to rats
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of cardiovascular conditions such as blood pressure and heart rate. It also plays a role in the reduction of anxiety and pain .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the accumulation of GABA in plants is mainly affected by environmental factors such as temperature, humidity, and oxygen content
Biochemical Analysis
Biochemical Properties
4-Aminobutyric Acid Hydroiodide is involved in several biochemical reactions. It interacts with enzymes such as glutamate decarboxylase, which catalyzes the conversion of glutamate to gamma-aminobutyric acid. This interaction is crucial for the regulation of neurotransmission and maintaining the balance between excitatory and inhibitory signals in the nervous system. Additionally, this compound interacts with gamma-aminobutyric acid receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by binding to gamma-aminobutyric acid receptors, leading to the opening of chloride ion channels and hyperpolarization of the cell membrane. This hyperpolarization inhibits the firing of action potentials, thereby reducing neuronal excitability. Furthermore, this compound impacts gene expression by modulating the activity of transcription factors involved in the synthesis of neurotransmitters .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to gamma-aminobutyric acid receptors. Upon binding, it induces a conformational change in the receptor, leading to the opening of chloride ion channels. This results in an influx of chloride ions into the cell, causing hyperpolarization and inhibition of neuronal activity. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter synthesis, such as glutamate decarboxylase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of neuronal activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance inhibitory neurotransmission and reduce neuronal excitability. At high doses, it may cause adverse effects such as sedation, motor impairment, and toxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of neuronal activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It is synthesized from glutamate by the enzyme glutamate decarboxylase and can be further metabolized to succinic semialdehyde by gamma-aminobutyric acid transaminase. This metabolic pathway is crucial for maintaining the balance of neurotransmitters in the nervous system .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on neuronal activity. The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. This localization is essential for its role in modulating neurotransmitter synthesis and neuronal activity .
Properties
IUPAC Name |
4-aminobutanoic acid;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.HI/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUOEPIRXOJDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.